WAY-169916

Descripción general

Descripción

WAY-169916 es un ligando de los receptores de estrógeno selectivo para la vía que actúa inhibiendo la actividad transcripcional del factor nuclear kappa B (NF-κB). Es un compuesto no esteroideo que ha demostrado efectos antiinflamatorios potentes sin exhibir actividad estrogénica convencional .

Análisis De Reacciones Químicas

WAY-169916 experimenta varias reacciones químicas, incluyendo:

Oxidación y reducción: Estas reacciones se utilizan normalmente para modificar los grupos funcionales del compuesto.

Sustitución: Los reactivos y condiciones comunes incluyen el uso de agentes halogenantes y nucleófilos para introducir o reemplazar grupos funcionales.

Productos principales: Los productos principales que se forman a partir de estas reacciones son derivados de this compound con grupos funcionales modificados que pueden mejorar o alterar su actividad biológica.

Aplicaciones Científicas De Investigación

Cardiovascular Health

One of the prominent applications of WAY-169916 is in the field of cardiovascular health. Studies have demonstrated its protective effects in models of cardiac ischemia-reperfusion injury. In these studies, this compound improved recovery metrics such as left ventricle-developed pressure and attenuated harmful increases in perfusion pressure and creatine kinase release following ischemic events. Unlike traditional estrogens, this compound did not exhibit classic estrogenic effects on uterine weight or serum cholesterol levels, suggesting a more targeted action profile .

Immune Response Modulation

This compound has also been investigated for its role in modulating immune responses. It has been identified as a selective ligand for the aryl hydrocarbon receptor (AHR), where it can repress cytokine-mediated acute-phase gene expression without triggering typical dioxin responses. This property highlights its potential utility in treating inflammatory conditions while minimizing unwanted side effects associated with broader AHR activation .

Research Findings

The following table summarizes significant findings from various studies on this compound:

Case Studies

Several case studies have explored the applications of this compound in different contexts:

- Cardiac Ischemia-Reperfusion Injury : In a controlled study involving animal models, this compound was administered during reperfusion phases post-ischemia. Results indicated significant improvements in cardiac function and reduced markers of cellular damage compared to control groups treated with traditional estrogens.

- Inflammatory Disease Models : In models simulating chronic inflammation, this compound demonstrated a capacity to modulate immune responses effectively, reducing pro-inflammatory cytokine levels while preserving beneficial immune functions.

- Cancer Research : Preliminary studies suggest that this compound may influence tumor growth dynamics through its selective action on estrogen receptors, warranting further investigation into its potential as an adjunct therapy in hormone-sensitive cancers.

Mecanismo De Acción

WAY-169916 ejerce sus efectos inhibiendo selectivamente la actividad transcripcional de NF-κB. Se une a los receptores de estrógeno y modula su conformación, evitando la activación de NF-κB y la subsiguiente expresión genética inflamatoria. Esta inhibición selectiva permite efectos antiinflamatorios potentes sin los típicos efectos secundarios estrogénicos .

Comparación Con Compuestos Similares

WAY-169916 es único en su inhibición selectiva de la actividad transcripcional de NF-κB sin efectos estrogénicos convencionales. Compuestos similares incluyen:

17β-estradiol: Un estrógeno natural con efectos biológicos más amplios.

Dietilestilbestrol: Un estrógeno sintético con potente actividad agonista.

Genisteína: Un fitoestrógeno con actividad agonista parcial. This compound se diferencia de estos compuestos en su inhibición selectiva de la vía, lo que lo convierte en una herramienta valiosa para estudiar vías inflamatorias específicas

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-169916 implican el uso de reactivos y catalizadores específicos. Los métodos detallados de producción industrial no están fácilmente disponibles en el dominio público. Generalmente, la síntesis implica la formación de la estructura central seguida de modificaciones del grupo funcional para lograr la actividad deseada .

Actividad Biológica

WAY-169916 is a selective estrogen receptor (ER) ligand that has garnered attention for its unique biological activities. This compound not only interacts with estrogen receptors but also exhibits properties as a selective aryl hydrocarbon receptor (AHR) ligand, making it a subject of interest in various therapeutic areas, particularly in immune system diseases and inflammatory bowel diseases.

This compound functions primarily as an estrogen receptor modulator . It has been shown to stabilize specific protein conformations, which allows it to influence cellular functions by altering the activity of the estrogen receptor. The ligand exhibits intermediate transcriptional activity , which is associated with its ability to bind differently to both active and inactive conformations of the estrogen receptor. This mechanism is termed "gain-of-allostery," where mutations that mimic ligand effects enable the crystallization of this compound with both conformations, demonstrating its potential to modulate signaling pathways selectively .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Cardiac Ischemia-Reperfusion Injury : In studies involving rat models, this compound was administered during ischemic phases and showed significant cardioprotective effects. Specifically, it reduced the area of infarction and improved various hemodynamic parameters compared to untreated controls. The study indicated that this compound could attenuate the elevation in perfusion pressure and diastolic pressure, highlighting its potential therapeutic role in cardiovascular diseases .

- Inflammatory Responses : Research has indicated that this compound can efficiently repress cytokine-mediated gene expression linked to acute-phase responses in the liver. This suggests its utility in managing conditions characterized by excessive inflammatory responses, such as autoimmune diseases or chronic inflammatory disorders .

Research Findings

Recent studies have further elucidated the diverse biological activities of this compound:

- Selective Modulation : this compound has been shown to selectively activate pathways associated with beneficial outcomes while avoiding undesirable side effects typical of non-selective ER ligands. This selectivity is crucial for developing safer therapeutic agents for conditions like inflammatory bowel disease and other immune-related disorders .

- Structural Insights : The structural analysis of this compound binding has revealed that different orientations of ligand binding can lead to distinct signaling outputs, providing insights into how modifications to the ligand structure could enhance its therapeutic efficacy .

Propiedades

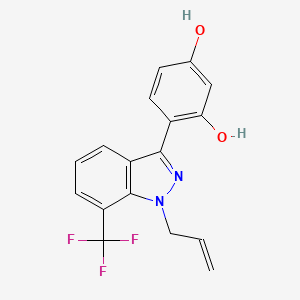

IUPAC Name |

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMCQPFKPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695727 | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669764-18-5 | |

| Record name | WAY-169916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.